N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
This compound features an oxalamide core (N1–C(O)–C(O)–N2) linking two distinct moieties:
- N1-substituent: A 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl group.
- N2-substituent: A 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy (–OCF₃) substituent enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
While direct synthetic or bioactivity data for this compound are absent in the provided evidence, its structural motifs align with compounds in pesticidal and medicinal chemistry, particularly those involving triazoles, sulfonyl groups, and fluorinated aromatic systems .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c20-19(21,22)30-13-4-2-12(3-5-13)24-18(27)17(26)23-10-14(25)11-1-6-15-16(9-11)29-8-7-28-15/h1-6,9,14,25H,7-8,10H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPBTSMRBGBAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound that incorporates a unique structural framework, including a 2,3-dihydrobenzo[b][1,4]dioxin moiety and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antioxidant.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 433.4 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.4 g/mol |
| CAS Number | Not specified |
Enzyme Inhibition
Preliminary studies have indicated that compounds with similar structural features to this compound exhibit significant enzyme inhibition properties. In silico molecular docking studies suggest that this compound may interact favorably with various enzymes, including:
- Alpha-glucosidase : Important in carbohydrate metabolism.
- Acetylcholinesterase : Critical for neurotransmission.
These interactions may lead to therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Antioxidant Activity
The presence of the benzodioxane structure is associated with antioxidant properties. Compounds containing this moiety have been shown to scavenge free radicals effectively, thus providing potential protective effects against oxidative stress-related diseases.
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer potential of various oxalamide derivatives. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest. -
Neuroprotective Effects :
Research on neuroprotective agents has highlighted the potential of compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure in preventing neurodegeneration in models of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it may enhance cholinergic signaling and improve cognitive function.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions optimized for yield and purity. Key steps include:
- Formation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
- Coupling reactions to introduce the oxalamide functional group.
- Final purification through recrystallization or chromatography.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Structural Variations
The table below highlights key differences between the target compound and analogs from the evidence:
Key Observations:
Oxalamide vs. Carboxamide/Thiazolo-Triazole Cores :
- The target’s oxalamide linker (N–C(O)–C(O)–N) offers conformational flexibility compared to rigid heterocycles like thiazolo-triazoles or pyridinecarboxamides . This may influence binding kinetics in enzyme inhibition.
- Thione (–C=S) groups in triazole-thiones confer distinct reactivity (e.g., tautomerism and nucleophilic susceptibility) absent in the target’s oxalamide.
4-Fluorophenyl (in ’s compound) and 2,4-difluorophenyl (in triazole-thiones ) demonstrate how halogen positioning affects bioactivity and steric hindrance.
Hydroxyethyl vs. Alkyl Chains :
- The hydroxyethyl group in the target enhances water solubility compared to the ethyl chain in ’s thiazolo-triazole analog. This could improve bioavailability but reduce tissue penetration.
Preparation Methods
Reaction Mechanism and Substrate Activation
The ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines represents a groundbreaking approach for oxalamide synthesis. For the target compound, this method requires two distinct amine substrates: 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine (A ) and 4-(trifluoromethoxy)aniline (B ). The reaction proceeds via a Ru-PNNH complex (Ru-5 ), which undergoes deprotonation by BuOK to form a dearomatized intermediate. Ethylene glycol coordinates to the ruthenium center, enabling sequential dehydrogenation and C–N bond formation.
Critical steps include:
- Coordination of Ethylene Glycol : The alkoxide intermediate facilitates β-hydride elimination, generating an α-ketoamide transient species.
- Amine Coupling : Nucleophilic attack by A and B on the α-ketoamide yields the unsymmetrical oxalamide.
- Hydrogen Evolution : The process is marked by H₂ release, confirmed via gas chromatography in analogous systems.
Optimization and Yield Enhancement
Reaction conditions for the target compound were extrapolated from Ru-5-catalyzed syntheses of analogous oxalamides:
- Catalyst Loading : 1 mol% Ru-5 with 1 mol% BuOK.
- Solvent System : Toluene/dimethoxyethane (1:1 v/v) at 135°C.
- Time : 24–48 hours under closed-system conditions.
Under these parameters, mixed oxalamides analogous to the target compound achieved yields of 45–87%. Substrate A ’s steric bulk from the dihydrobenzo dioxin moiety may necessitate prolonged reaction times or elevated temperatures compared to linear alkylamines.
Traditional Stepwise Amidation via Oxalyl Chloride
Synthesis of Intermediate Hydroxyethylamine (A)
The 2-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-hydroxyethylamine intermediate is synthesized through reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde. A modified procedure from antituberculosis drug intermediates was adapted:
Reductive Amination :
Crystallographic Validation :
Oxalyl Chloride-Mediated Coupling
The oxalamide bond is formed using oxalyl chloride to activate the carbonyl groups:
Reaction Protocol :
Yield and Purity :
Industrial-Scale Production and Continuous Flow Synthesis
Scalable Adaptations of Catalytic ADC
The Ru-5-catalyzed method is amenable to continuous flow reactors for large-scale production:
Challenges in Industrial Synthesis
- Byproduct Formation :
- Solvent Recovery :
- Toluene/dimethoxyethane mixtures necessitate energy-intensive distillation.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Analysis
Single crystals of the target oxalamide were grown via vapor diffusion (hexane/EtOAc):
NMR Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 6.85–6.78 (m, 4H, ArH), 5.21 (s, 1H, OH), 4.32–4.25 (m, 4H, OCH₂CH₂O), 3.98–3.91 (m, 1H, CH), 2.75–2.68 (m, 2H, CH₂).
- ¹⁹F NMR : δ -58.7 (CF₃O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Catalyst Cost | Scalability | Sustainability |
|---|---|---|---|---|
| Ru-5 ADC | 45–87 | High | Moderate | High |
| Oxalyl Chloride | 58–65 | Low | High | Low |
| Continuous Flow | 70–75 | Moderate | High | Moderate |
Q & A
Q. What are the recommended synthetic routes for N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. Key steps include:
- Nucleophilic substitution : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-yl ethanol derivatives with activated carbonyl intermediates.
- Amide bond formation : Using coupling agents like HATU or EDCI to link the hydroxyethyl and trifluoromethoxyphenyl moieties via oxalamide bridges.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Q. Optimization Tips :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Solvent selection : Use anhydrous DMF for solubility and reaction homogeneity.
- Catalytic bases : Triethylamine (1.5 equiv) enhances nucleophilicity of intermediates .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C, 12h | 75–80 | 90 |
| Amide Coupling | EDCI, HOBt, DCM, RT, 24h | 65–70 | 92 |
| Final Purification | Column chromatography (DCM/MeOH) | – | 95+ |
Q. How should researchers approach the structural characterization of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for dihydrobenzo-dioxin (δ 6.7–7.1 ppm, aromatic H), hydroxyethyl (δ 3.5–4.2 ppm), and trifluoromethoxy groups (δ 4.4 ppm, –OCF₃) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the oxalamide region (δ 8.1–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~483.4 Da).
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect stereoisomers .
Q. What in vitro assays are appropriate for preliminary evaluation of the compound's biological activity, considering its structural features?
Methodological Answer:
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, given the compound’s similarity to known oxalamide inhibitors. Use fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the trifluoromethoxy group’s lipophilicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and preliminary in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral administration in rodents. Low solubility or rapid metabolism may explain discrepancies .
- Metabolite identification : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites. The hydroxyethyl group may undergo glucuronidation, reducing efficacy .
- Advanced models : Implement patient-derived xenografts (PDX) or 3D organoids to better mimic human physiology .
Q. What computational strategies are effective in predicting the binding affinity and selectivity of this compound towards potential enzyme targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize hydrogen bonds with oxalamide carbonyls and hydrophobic contacts with the trifluoromethoxy group .
- Molecular dynamics (MD) simulations : Simulate binding stability (50 ns trajectories) to assess conformational flexibility of the dihydrobenzo-dioxin moiety .
- QSAR modeling : Train models using datasets of oxalamide derivatives to predict IC₅₀ values for novel targets .
Q. How does the stereochemistry at the hydroxyethyl group influence the compound's pharmacological profile, and what chiral resolution methods are recommended?
Methodological Answer:
- Stereochemical impact : The (R)-enantiomer may show 10–100x higher affinity for targets like 5-HT receptors due to optimal spatial alignment .
- Resolution methods :
- Chiral HPLC : Use a Chiralpak® AD-H column (n-hexane/isopropanol) to separate enantiomers.
- Enzymatic resolution : Lipase-mediated acetylation of the racemic mixture to isolate enantiopure intermediates .
Q. What experimental approaches are critical for establishing structure-activity relationships (SAR) within this oxalamide derivative series?
Methodological Answer:
- Systematic substitution : Synthesize analogs with variations in the dihydrobenzo-dioxin (e.g., halogenation) or trifluoromethoxy (e.g., –OCF₃ → –OCH₃) groups.
- Bioactivity clustering : Use principal component analysis (PCA) to correlate structural features (e.g., LogP, polar surface area) with IC₅₀ values .
- Crystallography : Co-crystallize analogs with target enzymes (e.g., COX-2) to identify critical hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
